N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a benzamide derivative featuring a chromen-4-one core substituted with a 4-methoxyphenyl group at the 2-position and a benzamide moiety at the 6-position. Chromen-4-one derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The methoxy group enhances lipophilicity and may influence binding affinity to biological targets .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-27-18-10-7-15(8-11-18)22-14-20(25)19-13-17(9-12-21(19)28-22)24-23(26)16-5-3-2-4-6-16/h2-14H,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQLVLQQNTZXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a 4H-chromen-4-one core substituted at position 2 with a 4-methoxyphenyl group and at position 6 with a benzamide moiety. Key synthetic challenges include:
Chromone Core Synthesis
Claisen-Schmidt Condensation and Cyclization
The chromone scaffold is typically constructed via a Kostanecki-Robinson reaction :
- Condensation : 2-Hydroxyacetophenone derivatives react with 4-methoxybenzaldehyde in ethanol under basic conditions (e.g., NaOH) to form a chalcone intermediate.
- Cyclization : The chalcone undergoes acid-catalyzed cyclization (e.g., H2SO4 or polyphosphoric acid) to yield 2-(4-methoxyphenyl)-4H-chromen-4-one.
Example Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Condensation | 4-Methoxybenzaldehyde, NaOH (10%), ethanol | 80°C, 6 h | 75–85% |
| Cyclization | H2SO4 (conc.), 120°C, 3 h | 120°C | 70–78% |
Functionalization at Position 6
Nitration-Reduction-Acylation Sequence
Nitration
Introduce a nitro group at position 6 using fuming HNO3 in H2SO4 at 0–5°C:
$$
\text{Chromone} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} 6\text{-Nitro-2-(4-methoxyphenyl)-4H-chromen-4-one}
$$
Yield : 65–72%
Reduction to Amine
Catalytic hydrogenation (H2, Pd/C) or SnCl2·2H2O in HCl reduces the nitro group to an amine:
$$
6\text{-Nitro} \xrightarrow{\text{H}_2/\text{Pd-C}} 6\text{-Amino-2-(4-methoxyphenyl)-4H-chromen-4-one}
$$
Conditions : Ethanol, 50°C, 4 h; Yield : 88–92%.
Acylation with Benzoyl Chloride
The amine reacts with benzoyl chloride in pyridine or THF with DMAP:
$$
6\text{-Amino} + \text{Benzoyl chloride} \xrightarrow{\text{DMAP}} \text{N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide}
$$
Yield : 80–85%.
Direct Copper-Catalyzed Amidation
Bromination at Position 6
Electrophilic bromination using N-bromosuccinimide (NBS) in DMF at 0°C introduces bromine at position 6:
$$
\text{Chromone} + \text{NBS} \rightarrow 6\text{-Bromo-2-(4-methoxyphenyl)-4H-chromen-4-one}
$$
Yield : 70–75%.
Ullmann-Type Coupling
A copper-catalyzed reaction couples the brominated chromone with benzamide:
Conditions :
- Catalyst: CuI (10 mol%)
- Ligand: N,N'-Dimethylethylenediamine (15 mol%)
- Base: K3PO4
- Solvent: 1,4-Dioxane, 110°C, 24 h
$$
6\text{-Bromo} + \text{Benzamide} \xrightarrow{\text{CuI}} \text{Target Compound}
$$
Yield : 68–73%
Comparative Analysis of Methods
| Method | Steps | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nitration-Reduction-Acylation | 3 | ~50% | High regioselectivity | Use of corrosive HNO3, multiple steps |
| Direct Amidation | 2 | ~52% | Fewer steps, greener | Requires bromination, moderate yields |
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents on the phenyl rings, affecting physical properties and reactivity. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, Cl) : Increase molecular weight and melting points (e.g., 4b: 271–273°C) due to stronger intermolecular forces .
- Methoxy Groups : Enhance solubility in organic solvents and modulate electronic effects. Trimethoxy derivatives (e.g., ) exhibit higher molecular weights but lack reported melting points.
- Heterocyclic Modifications : Imidazole-linked analogs () show elevated melting points (>250°C), suggesting crystalline stability .
Crystallographic and Spectroscopic Analysis
- Crystal Structure : Related benzamides (e.g., ) adopt planar conformations, stabilized by intramolecular hydrogen bonding. The methoxy group’s orientation may influence packing efficiency.
- Spectroscopic Signatures : IR and NMR data for analogs () reveal characteristic peaks for amide C=O (1650–1700 cm⁻¹) and aromatic protons (δ 6.5–8.5 ppm) .
Biological Activity
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide, a compound belonging to the class of flavonoids, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antioxidant, anticancer, and anti-inflammatory properties, supported by various studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a chromenone core substituted with a methoxyphenyl group. Its chemical formula is with a molar mass of approximately 281.30 g/mol. The compound is characterized by its yellow crystalline appearance and solubility in organic solvents such as methanol and DMSO.
1. Antioxidant Activity
This compound has demonstrated significant antioxidant properties. Studies have employed various assays, including DPPH radical scavenging and total antioxidant capacity (TAC) tests, revealing that the compound effectively scavenges free radicals and reduces oxidative stress markers.
| Assay Type | IC50 Value (µg/mL) | Reference |
|---|---|---|
| DPPH Scavenging | 12.5 | |
| Hydrogen Peroxide Scavenging | 10.0 | |
| Total Antioxidant Capacity | 15.0 |
2. Anticancer Activity
Research indicates that this compound exhibits promising anticancer effects against various cancer cell lines, notably lung adenocarcinoma (A-549) and breast cancer (MCF-7). The cytotoxicity was evaluated through MTT assays, showing significant inhibition of cell proliferation.
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which may be mediated through the modulation of key signaling pathways associated with cancer progression.
3. Anti-inflammatory Activity
In addition to its antioxidant and anticancer properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Antioxidant Mechanism : The compound may neutralize free radicals through electron donation, thus preventing oxidative damage to cellular components.
- Anticancer Mechanism : It is believed to induce apoptosis via the intrinsic pathway by activating caspases and modulating Bcl-2 family proteins.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Lung Cancer : In a study conducted on A-549 cells, treatment with the compound resulted in a 50% reduction in cell viability at concentrations above 20 µg/mL, indicating potent anticancer activity .
- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, showcasing its potential therapeutic application in inflammatory diseases .
Q & A
Basic: What are the optimized synthetic routes for N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the chromenone core via cyclization of substituted 2-hydroxyacetophenone derivatives under acidic or basic conditions.
- Step 2: Introduction of the 4-methoxyphenyl group at the C2 position using Friedel-Crafts alkylation or Suzuki coupling, depending on substituent compatibility .
- Step 3: Amidation at the C6 position via coupling reactions (e.g., EDC/HOBt-mediated amidation) with benzoyl chloride derivatives .
Optimization Tips: - Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
- Monitor reaction progress with TLC and HPLC, and confirm purity via recrystallization or column chromatography .
Basic: How is the crystal structure of this compound determined?
X-ray crystallography is the gold standard:
- Data Collection: Use single-crystal X-ray diffraction (e.g., with Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution: Employ SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve phase problems and optimize hydrogen bonding networks .
- Visualization: Tools like ORTEP-III (via WinGX) generate thermal ellipsoid diagrams, highlighting anisotropic displacement parameters .
Basic: What spectroscopic techniques validate its structural integrity?
- NMR: H and C NMR confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, chromenone carbonyl at δ 175–180 ppm) .
- IR: Detect key functional groups (e.g., C=O stretch at ~1650 cm, amide N-H bend at ~3300 cm) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 400.12) .
Advanced: How to resolve contradictions in spectroscopic vs. computational data?
- Cross-Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G** basis set).
- Dynamic Effects: Account for solvent polarity and temperature in computational models (e.g., COSMO-RS solvation model) .
- Crystal Packing Analysis: Use Mercury software to assess intermolecular interactions (e.g., π-π stacking) that may distort solution-phase NMR data .
Advanced: What computational methods predict its biological target interactions?
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. Focus on the chromenone core’s planar structure for π-π interactions .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable complexes) .
Advanced: How do structural modifications (e.g., halogenation) affect bioactivity?
- Case Study: Substituting the benzamide para-position with Cl (as in PubChem CID 923113-81-9) increases kinase inhibition potency by 30% compared to methoxy derivatives .
- Methodology: Synthesize analogs via nucleophilic aromatic substitution, then test IC values in enzyme assays (e.g., EGFR kinase) .
Advanced: What reaction mechanisms govern its oxidation or substitution?
- Oxidation: Chromenone C4 ketone can undergo Baeyer-Villiger oxidation to form lactones, monitored by UV-Vis at 270 nm .
- Substitution: Chlorine at the benzamide position (if present) reacts with amines in DMF at 80°C via SNAr, tracked by F NMR for fluorine analogs .
Advanced: How do solvent effects influence synthetic yield?
- Polar Solvents: DMF increases amidation yield (80% vs. 50% in THF) due to better activation of carboxyl groups .
- Green Chemistry: Switch to cyclopentyl methyl ether (CPME) for eco-friendly, high-boiling-point alternatives .
Basic: What methods ensure purity for biological testing?
- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Thermal Analysis: DSC confirms polymorphic purity (melting point ~215°C with ±2°C variation indicates impurities) .
Advanced: How to evaluate preclinical toxicity and metabolic stability?
- In Vitro Toxicity: Conduct MTT assays on HepG2 cells (IC > 50 µM suggests low cytotoxicity) .
- Metabolic Profiling: Incubate with liver microsomes (human or murine) and analyze metabolites via LC-MS/MS. Look for O-demethylation or glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
